4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine
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Overview
Description
4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a synthetic compound with a unique structure, consisting of a piperidine ring bonded to a pyrazole moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves several steps:
Formation of the Pyrazole Moiety: : Starting with the base-catalyzed cyclization of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring.
Introduction of the Trifluoroethyl Group: : Reacting the pyrazole ring with a trifluoroethylating agent under controlled conditions.
Ether Linkage Formation:
Industrial Production Methods
For industrial-scale production, the process involves:
Batch Synthesis: : Utilizing large reactors for stepwise addition of reagents under precise temperature and pressure control.
Purification: : Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: : It can be reduced using agents like lithium aluminum hydride to produce less oxidized derivatives.
Substitution: : The piperidine and pyrazole rings can undergo various substitution reactions, including nucleophilic substitutions with halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation Products: : Corresponding oxides and hydroxides.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalyst Development: : Used as a ligand in catalytic cycles due to its nitrogen-containing rings which can coordinate with metals.
Biology
Enzyme Inhibition: : Investigated for potential inhibition of enzymes with active sites compatible with its structure.
Medicine
Drug Development: : Explored as a scaffold for designing drugs targeting specific receptors in the nervous system.
Industry
Material Science: : Used in the synthesis of polymers and materials with specialized properties.
Mechanism of Action
The compound’s effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety plays a key role in binding to active sites, while the trifluoroethyl group enhances the binding affinity due to its electron-withdrawing nature.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole
4-(2,2,2-Trifluoroethyl)oxymethyl-pyridine
Piperidine derivatives with ether linkages
Uniqueness
The compound’s uniqueness lies in the combination of a piperidine ring with a pyrazole moiety linked via an ether bond, alongside the trifluoroethyl group which imparts distinctive physicochemical properties.
By understanding 4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine in these dimensions, its potential in various scientific domains can be effectively harnessed.
Properties
IUPAC Name |
4-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxymethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O/c12-11(13,14)8-17-6-10(5-16-17)18-7-9-1-3-15-4-2-9/h5-6,9,15H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNSNGSGUWCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CN(N=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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